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Compound Name: Bromo-PEG4-bromide

Cat. No.: B1667893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromo-PEG4-bromide is a homobifunctional crosslinking reagent that plays a significant role

in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring two primary

bromide functional groups at either end of a flexible tetraethylene glycol (PEG4) spacer, allows

for the covalent linkage of molecules through nucleophilic substitution reactions. The bromide

ion is an excellent leaving group, rendering the terminal carbons susceptible to attack by a

variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of

Bromo-PEG4-bromide's functional groups, with a focus on its application in creating stable

bioconjugates.

Core Principles of Reactivity
The reactivity of Bromo-PEG4-bromide is centered around the carbon-bromine bond. The

electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge on the

carbon atom and making it an electrophilic center. This facilitates the attack by nucleophiles in

a classic SN2 (bimolecular nucleophilic substitution) reaction mechanism.

The general reaction can be depicted as:

Nu:⁻ + R-Br → Nu-R + Br⁻
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Where Nu:⁻ represents a nucleophile and R is the Bromo-PEG4-bromide molecule.

The hydrophilic PEG4 spacer is a key feature of this reagent, as it imparts water solubility to

the linker and the resulting conjugates, which is often advantageous for biological applications.

[1][2][3]

Reactivity with Thiol Groups
The most prominent application of Bromo-PEG4-bromide is its reaction with thiol (sulfhydryl)

groups, particularly the side chains of cysteine residues in proteins and peptides. Thiol groups

are excellent nucleophiles, and their reaction with alkyl bromides results in the formation of a

highly stable thioether bond.[4][5]

Reaction Mechanism and Kinetics
The reaction proceeds via an SN2 mechanism where the thiolate anion (R-S⁻), the

deprotonated form of the thiol, acts as the nucleophile. The reaction rate is therefore pH-

dependent, as the concentration of the more nucleophilic thiolate increases with pH. Optimal

reaction conditions are typically in the slightly basic pH range (pH 7.5-8.5) to ensure a sufficient

concentration of thiolate while minimizing potential side reactions with other nucleophilic amino

acid residues.

While specific kinetic data for the reaction of Bromo-PEG4-bromide with cysteine is not readily

available in the literature, the reaction of bromoacetyl groups (a related functionality) with thiols

is known to be rapid. It is important to note that the reactivity of the primary alkyl bromide in

Bromo-PEG4-bromide will be lower than that of a bromoacetyl group.

The stability of the resulting thioether bond is a significant advantage, as it is resistant to

cleavage under typical biological conditions.[6]

Reactivity with Other Nucleophiles
While thiols are the most common reaction partners, the bromide functional groups of Bromo-
PEG4-bromide can also react with other nucleophiles, albeit generally at slower rates and

requiring more forcing conditions.

Amines
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Primary and secondary amines can act as nucleophiles to displace the bromide, forming

secondary and tertiary amines, respectively. However, the reaction with amines is generally

less efficient than with thiols and may require higher temperatures and longer reaction times.

Over-alkylation to form quaternary ammonium salts is a potential side reaction.

Hydroxides and Carboxylates
Under strongly basic conditions, hydrolysis of the bromide to an alcohol can occur. Carboxylate

anions can also act as nucleophiles to form ester linkages, though this is less common in

bioconjugation applications.

Quantitative Data Summary
Specific quantitative data on the reaction kinetics and yields for Bromo-PEG4-bromide is

limited in publicly available literature. The following table summarizes general expectations

based on the principles of nucleophilic substitution and data for similar compounds.
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Nucleophile Product
Relative
Reactivity

Optimal pH
Bond
Stability

Notes

Thiol (R-SH)
Thioether (R-

S-R')
High 7.5 - 8.5 High

The most

common and

efficient

reaction for

bioconjugatio

n.

Amine (R-

NH₂)

Secondary

Amine (R-

NH-R')

Moderate > 8.5 High

Slower than

with thiols;

risk of over-

alkylation.

Hydroxide

(OH⁻)

Alcohol (R-

OH)
Low > 10 N/A

Generally

considered a

side reaction

at high pH.

Carboxylate

(R-COO⁻)

Ester (R-

COO-R')
Low

Neutral to

Basic
Moderate

Less

common;

ester bond is

susceptible to

hydrolysis.

Experimental Protocols
The following are generalized protocols for the use of Bromo-PEG4-bromide in

bioconjugation. Specific conditions should be optimized for each application.

Protocol 1: Crosslinking of a Thiol-Containing Protein
This protocol describes the intramolecular or intermolecular crosslinking of a protein containing

multiple cysteine residues.

Materials:

Protein with accessible thiol groups
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Bromo-PEG4-bromide

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)

Quenching Reagent (e.g., 1 M L-cysteine or 1 M DTT)

Desalting column

Procedure:

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-

10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols,

treat with a suitable reducing agent (e.g., DTT or TCEP) and subsequently remove the

reducing agent using a desalting column.

Bromo-PEG4-bromide Stock Solution: Prepare a 10-20 mM stock solution of Bromo-
PEG4-bromide in a water-miscible organic solvent such as DMF or DMSO.

Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG4-bromide
stock solution to the protein solution. The final concentration of the organic solvent should

not exceed 10% to maintain protein stability.

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at

4°C with gentle agitation.

Quenching: Add the Quenching Reagent to a final concentration of 10-50 mM to consume

any unreacted Bromo-PEG4-bromide. Incubate for 30 minutes at room temperature.

Purification: Remove excess reagents and byproducts by size-exclusion chromatography

(e.g., using a desalting column) or dialysis against an appropriate buffer.

Characterization: Analyze the crosslinked product by SDS-PAGE, mass spectrometry, or

other appropriate techniques.

Protocol 2: Formation of a Bi-molecular Conjugate
This protocol describes the conjugation of two different molecules (Molecule A and Molecule B),

each containing a single reactive thiol group.
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Procedure:

Reaction of Molecule A with Bromo-PEG4-bromide: React Molecule A with a molar excess

of Bromo-PEG4-bromide following steps 1-4 of Protocol 1. This will result in a mixture of

unreacted Molecule A, excess Bromo-PEG4-bromide, and Molecule A mono-adducted to

the PEG linker.

Purification: Purify the mono-adducted product (Molecule A-PEG4-Br) from the reaction

mixture using an appropriate chromatographic technique (e.g., HPLC).

Reaction with Molecule B: React the purified Molecule A-PEG4-Br with Molecule B

(containing a free thiol) following steps 3-7 of Protocol 1.
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Caption: Workflow for protein crosslinking using Bromo-PEG4-bromide.

Signaling Pathway of a PROTAC using a PEG4 Linker
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While Bromo-PEG4-bromide is a homobifunctional linker, a related heterobifunctional linker

with a bromo group is often used in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).[7] The following diagram illustrates the general mechanism of action of such a

PROTAC.

Ternary Complex Formation

PROTAC

Target Protein
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binds

Ubiquitination of Target Protein
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Proteasomal Degradation

Degraded Protein Fragments

Click to download full resolution via product page

Caption: General mechanism of a PROTAC utilizing a PEG4 linker.

Conclusion
Bromo-PEG4-bromide is a versatile crosslinking reagent with two reactive bromide functional

groups. Its primary utility lies in the efficient and stable conjugation of thiol-containing

molecules, particularly proteins and peptides, through the formation of thioether bonds. The

hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates, making it a
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valuable tool in drug development and various research applications. While the reactivity with

other nucleophiles is lower, it can be achieved under specific conditions. Further research to

quantify the reaction kinetics and yields with a broader range of nucleophiles would be

beneficial for the wider application of this reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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